molecular formula C14H20O B14840185 2-(Cyclohexylmethyl)-3-methylphenol

2-(Cyclohexylmethyl)-3-methylphenol

Cat. No.: B14840185
M. Wt: 204.31 g/mol
InChI Key: BXBMDGIROYEXPN-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a cyclohexylmethyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl-3-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexylmethyl-3-methylcyclohexanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(Cyclohexylmethyl)-3-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-3-methylphenol involves its interaction with biological targets through its phenolic group. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its hydrophobic cyclohexylmethyl group allows it to interact with lipid membranes, potentially affecting membrane stability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-methylphenol
  • 2-(Cyclohexylmethyl)-3-ethylphenol
  • 2-(Cyclohexylmethyl)-3-methoxyphenol

Uniqueness

2-(Cyclohexylmethyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a cyclohexylmethyl group and a methyl group on the phenol ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3-methylphenol

InChI

InChI=1S/C14H20O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h5-6,9,12,15H,2-4,7-8,10H2,1H3

InChI Key

BXBMDGIROYEXPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)CC2CCCCC2

Origin of Product

United States

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